molecular formula C3H9Cl2NO2S B13855770 3-Amino-1-propanesulfonyl Chloride Hydrochloride

3-Amino-1-propanesulfonyl Chloride Hydrochloride

Cat. No.: B13855770
M. Wt: 194.08 g/mol
InChI Key: KRFHPZKWDCKLGV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Amino-1-propanesulfonyl Chloride Hydrochloride typically involves the reaction of 3-aminopropanesulfonic acid with thionyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The industrial production methods for this compound are similar, involving large-scale reactions with appropriate safety and handling measures .

Chemical Reactions Analysis

3-Amino-1-propanesulfonyl Chloride Hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

    Hydrolysis: In the presence of water, it can hydrolyze to form 3-aminopropanesulfonic acid and hydrochloric acid.

Common reagents used in these reactions include thionyl chloride, water, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

While specific applications of "3-Amino-1-propanesulfonyl Chloride Hydrochloride" are not detailed in the provided search results, the information below covers related compounds and their uses, offering insight into potential applications.

1,3-Propane Disulfonic Acid

  • Applications: Manufacturing of a protector of renal function in AA amyloidosis, nano antibody for specifically recognizing Enterobacter sakazakii, molecular biology, immunoassay technology, photoresist composition, composite concrete water reducing agent, and nucleic acid sample preservation .
  • Formula: C3H8O6S2
  • Molar Weight: 204.21

1,3-Propane Disulfonyl Chloride

  • Applications: Manufacturing of high-performance lithium salts for battery application, curable fluorinated polymer compositions, compounds used in the treatment of bacterial infections caused by Gram-negative bacteria, and inhibitors of human immunodeficiency virus replication .
  • Formula: C3H6Cl2O4S2
  • Molar Weight: 241.097

Propane Sulfonyl Chloride

  • This compound has a wide range of applications across diverse industries, from pharmaceuticals to organic synthesis .
  • It is used in the preparation of N-(3-bromo-2,6-difluorophenyl) propane-1-sulfonamide .
  • It is also used to produce methyl 6-fluoro-2-methoxy-3-(propylsulfonamido)benzoate, which is used as an oil .

Other related applications

  • Polymers are widely used in cosmetics as film formers, fixatives, rheology modifiers, emulsifiers, and more .
  • Cosmetic polymers can be designed with thermal and chemo-sensitive properties for delivery of fragrances and other active nutrients .
  • 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]propanesulfonyl chloride can be used in the synthesis of glutamine mimics .

Mechanism of Action

The mechanism of action of 3-Amino-1-propanesulfonyl Chloride Hydrochloride involves its reactivity with nucleophiles and its ability to form stable sulfonamide bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .

Biological Activity

3-Amino-1-propanesulfonyl chloride hydrochloride is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C3H8ClN0S
  • Molecular Weight : 143.62 g/mol
  • CAS Number : 10147-36-1

The compound exhibits biological activity primarily through its interaction with various biochemical pathways. Notably, it acts as a sulfonamide, which can inhibit the activity of certain enzymes involved in cellular signaling and metabolism.

  • Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme crucial in the bacterial folate synthesis pathway. This inhibition leads to bacteriostatic effects against a range of pathogens.
  • Modulation of Signaling Pathways : Research indicates that derivatives of sulfonamides can modulate pathways related to cell proliferation and apoptosis, particularly in cancerous cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)0.126Induces apoptosis via caspase activation
H1975 (Lung)0.442Inhibits EGFR signaling pathways
A549 (Lung)0.500Disrupts cell cycle progression

Case Studies

  • Case Study 1: Antitumor Activity
    • A study conducted on MDA-MB-231 cells revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 0.126 µM. The compound induced apoptosis through the activation of caspases, demonstrating its potential as an antitumor agent .
  • Case Study 2: Inhibition of Lung Cancer Metastasis
    • In a BALB/c nude mouse model inoculated with H1975 lung cancer cells, administration of the compound showed a marked decrease in metastatic nodules compared to the control group. The compound effectively inhibited cell migration and invasion, suggesting its potential utility in managing lung cancer metastasis .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound possesses favorable absorption characteristics with moderate bioavailability. Toxicological assessments have shown no acute toxicity at concentrations up to 2000 mg/kg in animal models, indicating a promising safety profile for further development .

Properties

Molecular Formula

C3H9Cl2NO2S

Molecular Weight

194.08 g/mol

IUPAC Name

3-aminopropane-1-sulfonyl chloride;hydrochloride

InChI

InChI=1S/C3H8ClNO2S.ClH/c4-8(6,7)3-1-2-5;/h1-3,5H2;1H

InChI Key

KRFHPZKWDCKLGV-UHFFFAOYSA-N

Canonical SMILES

C(CN)CS(=O)(=O)Cl.Cl

Origin of Product

United States

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